molecular formula C22H28ClN3OS B2388097 N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216450-29-1

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2388097
CAS No.: 1216450-29-1
M. Wt: 418
InChI Key: JSZPDOKEOGBGEV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H28_{28}ClN3_3OS
  • Molecular Weight : 418.0 g/mol
  • CAS Number : 1216450-29-1

The compound features a thiazole ring, which is known for its diverse biological activities, and a dimethylamino group that enhances solubility and biological interactions. This structural combination may contribute to its pharmacological profile.

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Anticancer Activity :
    • Compounds with similar structures have demonstrated significant anticancer properties against various cell lines. The thiazole component is often linked to cytotoxic effects, while the dimethylamino group may enhance interactions with proteins involved in cancer progression .
    • In studies involving benzothiazole derivatives, compounds exhibited lower neurotoxicity and cytotoxicity while showing effective anticonvulsant activity at specific dosages .
  • Mechanism of Action :
    • The compound's mechanism may involve the modulation of GABAergic neurotransmission, as observed in related compounds that affect seizure activity .
    • Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity against cancer cells .

Case Studies and Experimental Results

  • Anticonvulsant Activity :
    • A series of benzothiazole derivatives were synthesized and tested for their anticonvulsant properties. Among these, certain compounds showed better efficacy than standard drugs like sodium valproate, indicating the potential of similar compounds in therapeutic applications .
  • Cytotoxicity Assessment :
    • In vitro studies using the MTT assay demonstrated that some derivatives exhibited significant growth inhibition on cancer cell lines such as HT29 and Jurkat cells. The highest activity was noted for compounds with specific structural features, including halogen substitutions on the phenyl ring .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundThiazole ring, dimethylamino groupAnticancer, anticonvulsant
Benzothiazole DerivativesVaried substitutionsAntitumor activity
1H-Indole DerivativesIndole coreAntiviral, anticancer

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-15-7-10-19-20(13-15)27-22(23-19)25(12-6-11-24(4)5)21(26)18-9-8-16(2)17(3)14-18;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZPDOKEOGBGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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